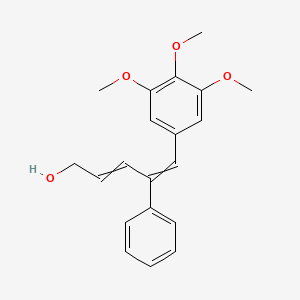

4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol

Description

Properties

CAS No. |

921195-47-3 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol |

InChI |

InChI=1S/C20H22O4/c1-22-18-13-15(14-19(23-2)20(18)24-3)12-17(10-7-11-21)16-8-5-4-6-9-16/h4-10,12-14,21H,11H2,1-3H3 |

InChI Key |

MMKZSTBYBLFWBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C=CCO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene compound. The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium tert-butoxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or trimethoxyphenyl rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol. For instance:

- Growth Inhibition Studies : Research indicates that derivatives of this compound exhibit significant growth inhibitory activity against various human cancer cell lines. In vitro assays have demonstrated that certain analogs can induce p53-dependent growth inhibition in HCT116 cells (human colorectal carcinoma) with GI50 values ranging from 0.09 to 3.10 μM .

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| CM-M345 | HCT116 | 0.09 | p53 Activation |

| BP-C4 | HCT116 | 2.18 | p53 Activation |

This suggests that structural modifications can enhance selectivity and potency against cancer cells.

Anti-inflammatory Properties

Compounds similar to this compound have also been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Nonlinear Optical Properties

The compound's unique structure allows for exploration in nonlinear optical applications:

- Optical Studies : Research has shown that derivatives exhibit promising second-order and third-order nonlinear optical properties. These properties are crucial for applications in photonic devices such as optical switches and modulators .

| Property Type | Measurement Technique | Result |

|---|---|---|

| Second-order NLO | Z-scan technique | High nonlinearity observed |

| Third-order NLO | Picosecond pulse method | Enhanced response compared to traditional materials |

Photovoltaic Applications

The incorporation of such compounds into organic photovoltaic devices has been explored due to their ability to absorb light efficiently and convert it into electrical energy. The structure allows for effective charge transfer processes necessary for high-efficiency solar cells.

Synthesis and Characterization

A notable study focused on synthesizing various analogs of this compound to evaluate their biological activities:

- Synthesis Method : The compounds were synthesized using a combination of condensation reactions followed by purification techniques such as recrystallization .

Biological Evaluations

Another significant case study involved evaluating the cytotoxic effects of synthesized derivatives on different cancer cell lines:

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives: 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

Structural Features: These derivatives replace the dienol backbone with a 1,2,4-triazole ring, retaining the 3,4,5-trimethoxyphenyl and phenyl groups. Substituents like benzyl, allyl, or fluorobenzyl thioethers/sulfones are introduced at the 3-position . Synthesis: Synthesized from gallic acid via etherification, hydrazidation, and cyclization, followed by thioetherification (yields: 76–89%) and oxidation to sulfones (yields: 82–89%) using H₂O₂/Na₂WO₄ . Characterization:

- ¹H NMR : Aromatic protons of the 3,4,5-trimethoxyphenyl group resonate at δ6.64 (singlet). Thioether CH₂ groups appear at δ3.91–4.51 .

- IR : C=N and C=C stretches at 1431–1587 cm⁻¹; C-S-C bands at ~698 cm⁻¹ .

- X-ray Crystallography : Hydrogen-bonding networks stabilize the crystal lattice in sulfone derivatives (e.g., compound 7g) .

Comparison: The triazole derivatives exhibit robust synthetic reproducibility and crystallographic validation, unlike the dienol.

Isoxazolidine Derivatives: 3,4-cis/trans-4,5-trans-2-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazolidines

Structural Features: Nitro and alkyl/trichloromethyl groups replace the dienol’s hydroxyl, with a rigid isoxazolidine ring . Synthesis: Prepared via cycloaddition, yielding 17–73% products. Characterization includes ¹H/¹³C NMR and HR-MS. Key Data:

- Melting Points: 104–132°C for crystalline derivatives (vs. dienol’s unreported m.p.) .

- Computational Studies : B3LYP/6-31G(d) calculations predict stereoelectronic properties .

Comparison: The isoxazolidines’ nitro groups introduce strong electron-withdrawing effects, contrasting with the dienol’s electron-rich aromatic systems. Their synthesis leverages cycloaddition chemistry, differing from the dienol’s undefined route.

Dienyl Analogues: (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline

Structural Features : Shares the dienyl backbone but incorporates dinitroaniline and pyrrolidinyl groups instead of hydroxyl and trimethoxyphenyl .

Synthesis : Method unspecified in evidence, but likely involves condensation reactions.

Comparison: The dienylidene aniline’s extended conjugation and nitro groups may enhance UV absorption compared to the dienol. Reactivity differences arise from the electron-deficient nitro vs. electron-donating methoxy groups.

Cyclohexenyl Dienol: 3-Methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dien-1-ol

Structural Features : Replaces the trimethoxyphenyl group with a cyclohexenyl substituent .

Characterization : InChI and molecular formula provided (C₁₆H₂₄O), but spectral data are lacking.

Comparison: The cyclohexenyl group introduces steric bulk and aliphatic character, likely reducing solubility in polar solvents compared to the trimethoxyphenyl-containing dienol.

Biological Activity

4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of polyphenolic compounds known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, encompassing its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the Claisen-Schmidt condensation reaction between suitable aryl aldehydes and ketones. The presence of methoxy groups enhances the compound's solubility and biological activity .

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic activity. In vitro studies have shown that certain derivatives possess trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. For example, compounds with similar structural motifs demonstrated IC50 values as low as 10 µM against the Y strain of T. cruzi .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results suggest that the presence of multiple methoxy groups contributes to enhanced free radical scavenging activity. This property is crucial for protecting cells from oxidative stress and related diseases .

Anti-inflammatory Effects

Studies have reported that this compound exhibits anti-inflammatory properties. In vivo models have demonstrated its ability to reduce edema in acute inflammation models significantly. The compound's mechanism appears to involve inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been tested against various bacterial strains. It has shown promising results against Gram-positive bacteria and some resistant Gram-negative strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

- Trypanocidal Evaluation : A study synthesized several diaryl derivatives and tested them against T. cruzi. The most active derivative displayed an IC50 value indicating potent activity compared to standard treatments .

- Antioxidant and Anti-inflammatory Assessment : Research involving animal models demonstrated that treatment with this compound significantly reduced markers of oxidative stress and inflammation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol and its derivatives?

The synthesis typically involves thioesterification and oxidation reactions. For example, halogenides (RX) react with intermediates like 3-(R-methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, followed by oxidation with ethanoic acid and 30% H₂O₂ to yield sulfonyl derivatives (e.g., 3-(arylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole) . Key steps include:

- Reaction Optimization : Temperature control (e.g., reflux conditions) and stoichiometric ratios of reagents.

- Purification : Column chromatography or recrystallization from ethanol.

- Yield Variation : Isomeric products may form with yields ranging from 17% to 73%, depending on substituents and reaction conditions (see Table 1) .

Q. Table 1: Representative Yields of Synthesized Derivatives

| Compound | Yield (%) | Physical State |

|---|---|---|

| 3,4-cis-4,5-trans isomer | 73 | Colorless crystals |

| 3,4-trans-4,5-trans isomer | 17 | Oil |

| Trichloromethyl-substituted derivative | 67 | Colorless crystals |

Q. How are structural and stereochemical properties of this compound characterized?

A multi-technique approach is employed:

- Spectroscopy :

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for sulfonyl-triazole derivatives .

- HR-MS : Confirms molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error) .

Advanced Research Questions

Q. How can computational methods optimize the stereochemical outcomes of synthesis?

Quantum chemical calculations (e.g., B3LYP/6-31G(d)) predict relative stability of isomers. For example:

- Transition State Analysis : Identifies kinetic vs. thermodynamic control in cyclization steps.

- Solvent Effects : Polar solvents stabilize zwitterionic intermediates, favoring cis isomers .

- Data Interpretation : Compare computed NMR chemical shifts with experimental data to validate stereochemical assignments .

Q. What pharmacological mechanisms are associated with this compound’s bioactivity?

Derivatives exhibit anti-tumor activity against HCT116 (colon cancer) cells, with low toxicity to L-02 normal cells . Proposed mechanisms:

- Target Identification : Molecular docking studies suggest interaction with tubulin or kinases.

- Structure-Activity Relationships (SAR) :

Q. How do researchers resolve contradictions in reactivity or bioactivity data?

Case Study: Discrepancies in anti-tumor activity between analogs:

Q. What strategies improve crystallinity for X-ray analysis of labile derivatives?

Q. How is the trimethoxyphenyl moiety’s electronic impact assessed in structure-based drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.